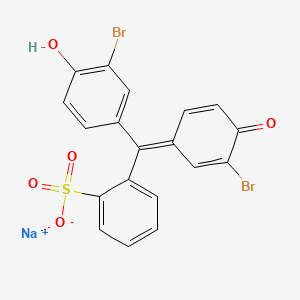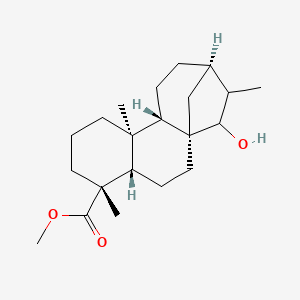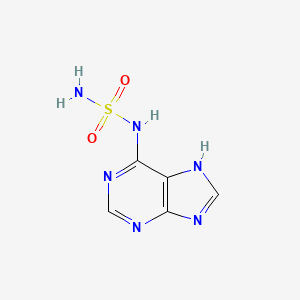
Bromophenol red sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromophenol red sodium salt, also known as 5’,5’'-dibromophenolsulfonephthalein sodium salt, is a pH indicator commonly used in various scientific applications. It is a derivative of phenolsulfonphthalein and is characterized by its ability to change color based on the pH of the solution it is in. The compound has the molecular formula C19H11Br2O5SNa and a molecular weight of 534.15 g/mol .
Wirkmechanismus
Target of Action
Bromophenol Red Sodium Salt is a derivative of bromophenol . Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol . .
Mode of Action
Bromophenols, in general, are produced by electrophilic halogenation of phenol with bromine . This suggests that this compound may interact with its targets through similar electrophilic mechanisms, leading to changes in the target molecules.
Pharmacokinetics
The presence of bromophenols in human blood and breast milk suggests that these compounds can be absorbed and distributed within the body
Result of Action
Studies have shown that bromophenols derived from brominated flame retardants (bfrs) are present in human blood and breast milk
Action Environment
The action of this compound can be influenced by various environmental factors. For example, dust formation should be avoided, and the compound should be kept away from incompatible materials . Additionally, the compound should be stored at 0-8°C . These factors can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Bromophenol Red Sodium Salt plays a crucial role in biochemical reactions, particularly as a pH indicator. It does not directly interact with enzymes, proteins, or other biomolecules in a biochemical context. Instead, its primary function is to provide visual cues about the pH of a solution, which can indirectly inform about the activities of pH-dependent biochemical processes .
Cellular Effects
The effects of this compound on cells are primarily related to its pH-indicating properties. It does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. By providing information about the pH of a solution, it can indirectly contribute to our understanding of these processes, as many cellular functions are pH-dependent .
Molecular Mechanism
This compound exerts its effects at the molecular level through its color-changing properties. It absorbs light at different wavelengths depending on the pH of the solution, resulting in a visible color change. This does not involve binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound remain consistent as long as the pH of the solution does not change
Metabolic Pathways
It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is typically dissolved in water and added to a solution where it evenly distributes. It does not interact with transporters or binding proteins, and its localization or accumulation is not influenced by these factors .
Subcellular Localization
This compound does not have a specific subcellular localization. It is not directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromophenol red sodium salt is synthesized through the bromination of phenolsulfonphthalein. The process involves the electrophilic substitution of bromine atoms onto the phenol ring of phenolsulfonphthalein. The reaction typically occurs in an acidic medium, such as glacial acetic acid, to facilitate the bromination process .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to phenolsulfonphthalein under acidic conditions, followed by purification steps to isolate the desired product. The final product is then converted to its sodium salt form for ease of use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Bromophenol red sodium salt primarily undergoes acid-base reactions due to its role as a pH indicator. It can also participate in electrophilic substitution reactions, where the bromine atoms on the phenol ring can be replaced by other electrophiles .
Common Reagents and Conditions:
Acid-Base Reactions: These reactions involve changes in the pH of the solution, causing the compound to change color.
Electrophilic Substitution: Common reagents include bromine and other electrophiles that can replace the bromine atoms on the phenol ring.
Major Products Formed:
Acid-Base Reactions: The major products are the protonated and deprotonated forms of this compound, which exhibit different colors based on the pH.
Electrophilic Substitution: The major products are the substituted derivatives of this compound, where the bromine atoms are replaced by other electrophiles.
Wissenschaftliche Forschungsanwendungen
Bromophenol red sodium salt has a wide range of applications in scientific research, including:
Vergleich Mit ähnlichen Verbindungen
Bromophenol blue: Another pH indicator with a transition range between pH 3.0 and 4.6, changing from yellow to blue.
Phenol red: A pH indicator with a transition range between pH 6.8 and 8.4, changing from yellow to red.
Methyl red: A pH indicator with a transition range between pH 4.4 and 6.2, changing from red to yellow.
Uniqueness of Bromophenol Red Sodium Salt: this compound is unique due to its specific transition range (pH 5.2-6.8) and its distinct color change from yellow to red. This makes it particularly useful in applications where precise pH monitoring within this range is required .
Eigenschaften
CAS-Nummer |
102185-50-2 |
|---|---|
Molekularformel |
C19H12Br2NaO5S |
Molekulargewicht |
535.2 g/mol |
IUPAC-Name |
sodium;2-[(Z)-(3-bromo-4-hydroxyphenyl)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C19H12Br2O5S.Na/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19;/h1-10,22-23H; |
InChI-Schlüssel |
HLUGVBWTXWYHQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Br)C3=CC(=C(C=C3)O)Br)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methoxy-2-methylbenzo[d]thiazol-5-amine](/img/structure/B561250.png)


![(10R,13S)-10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dithiolan]-17(2H)-one](/img/structure/B561255.png)




